7-isobutyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-isobutyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H24N6O2 and its molecular weight is 320.397. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
A study by Chłoń-Rzepa et al. (2013) evaluated derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, which included compounds structurally related to 7-isobutyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione. These compounds were assessed for their affinity and selectivity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), revealing potential antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Analgesic Activity
Zygmunt et al. (2015) explored derivatives of purine-2,6-dione for their analgesic properties. These compounds, including those structurally similar to the molecule , demonstrated significant analgesic and anti-inflammatory effects, suggesting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Potential Antidepressant and Anxiolytic Activity
Jastrzębska-Więsek et al. (2011) studied a series of purine-2,6-dione analogs, including those structurally related to this compound. The research found specific anxiolytic, but not antidepressant, activity in mouse models, underscoring the compound's potential in anxiety treatment (Jastrzębska-Więsek et al., 2011).
In Vitro and In Vivo Pharmacological Studies
Partyka et al. (2015) conducted extensive studies on purine-2,6-dione derivatives, which included compounds akin to this compound. They assessed these derivatives for their serotonin receptor affinities and conducted in vivo behavioral studies to evaluate their antidepressant and anxiolytic properties (Partyka et al., 2015).
Properties
IUPAC Name |
3-methyl-8-(4-methylpiperazin-1-yl)-7-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O2/c1-10(2)9-21-11-12(19(4)15(23)17-13(11)22)16-14(21)20-7-5-18(3)6-8-20/h10H,5-9H2,1-4H3,(H,17,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLQOHUUUOJAIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.